molecular formula C15H21N B068036 N,N-Dicyclobutylbenzylamine CAS No. 177721-42-5

N,N-Dicyclobutylbenzylamine

Cat. No.: B068036
CAS No.: 177721-42-5
M. Wt: 215.33 g/mol
InChI Key: IAIXJRRKOLDATE-UHFFFAOYSA-N
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Description

N,N-Dicyclobutylbenzylamine: is an organic compound with the molecular formula C15H21N. It is a derivative of benzylamine, where the hydrogen atoms on the nitrogen are replaced by cyclobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclobutylbenzylamine typically involves the reaction of benzylamine with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where benzylamine reacts with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclobutylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

Scientific Research Applications

N,N-Dicyclobutylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dicyclobutylbenzylamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N,N-Dimethylbenzylamine
  • N,N-Diethylbenzylamine
  • N,N-Dicyclohexylbenzylamine

Comparison: N,N-Dicyclobutylbenzylamine is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-benzyl-N-cyclobutylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIXJRRKOLDATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC2=CC=CC=C2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440755
Record name N,N-DICYCLOBUTYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-42-5
Record name N,N-DICYCLOBUTYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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